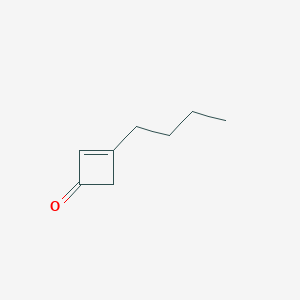
3-Butylcyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylcyclobut-2-en-1-one is an organic compound with the molecular formula C8H12O It features a cyclobutene ring substituted with a butyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclobutenylation of suitable precursors under mild conditions. For instance, a transition-metal-free strategy can be employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method leverages density functional theory calculations to suggest a Boc-group transfer mechanism.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves the use of cyclopropyl and cyclobutyltrifluoroborates in Suzuki-Miyaura coupling reactions with aryl chlorides to yield substituted cyclobutanes .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclobut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the cyclobutene ring and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclobutene ring, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
3-Butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Butylcyclobut-2-en-1-one is primarily related to its chemical reactivity. The compound can participate in various chemical reactions due to the presence of the cyclobutene ring and the ketone functional group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry.
Comparison with Similar Compounds
Cyclobutanone: A simpler analog with a cyclobutane ring and a ketone group.
Cyclobutene: Lacks the ketone functional group but shares the cyclobutene ring structure.
Butylcyclobutane: Similar in structure but lacks the double bond and ketone group.
Uniqueness: 3-Butylcyclobut-2-en-1-one is unique due to the combination of the butyl group, cyclobutene ring, and ketone functional group.
Properties
CAS No. |
38425-48-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-3-4-7-5-8(9)6-7/h5H,2-4,6H2,1H3 |
InChI Key |
NAUNYCCKSCFGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















